![molecular formula C21H29KN7O14P2 B009925 beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt CAS No. 104809-32-7](/img/structure/B9925.png)
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Overview
Description
Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt (β-NADH) is an important coenzyme in the human body. It is a reduced form of NAD+ and is involved in a variety of metabolic processes. β-NADH plays an essential role in the energy metabolism of cells and is involved in the transfer of electrons from one molecule to another. It is also involved in the production of energy in the form of adenosine triphosphate (ATP). β-NADH is a key component of the electron transport chain, which is responsible for the production of ATP in cellular respiration.
Scientific Research Applications
Enzyme Catalyzed Oxidation Reduction Reactions
Beta-Nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH) are involved in a wide range of enzyme-catalyzed oxidation-reduction reactions . These reactions are fundamental to energy production in cells.
ADP-Ribosylation Reactions
In addition to its redox function, NAD+/NADH is a donor of ADP-ribose units in ADP-ribosylation reactions . These reactions are involved in various biological processes, including DNA repair, gene expression, and cell death.
Precursor of Cyclic ADP-Ribose
NAD+/NADH serves as a precursor of cyclic ADP-ribose . Cyclic ADP-ribose is a second messenger in calcium signaling, which is crucial for many cellular processes.
Inhibition of ATP-Dependent IL-1β Release
Beta-Nicotinamide adenine dinucleotide has been found to inhibit ATP-dependent IL-1β release from human monocytic cells . This suggests a potential role in regulating inflammatory responses.
Enzyme Cycling Assays
As a reagent, NADH can be used in enzyme cycling assays to amplify detection of activity of biologically relevant enzymes or metabolites present in low concentrations .
Antioxidation Mechanism
Beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate, a related compound, is used in a variety of antioxidation mechanisms where it protects against reactive oxidation species accumulation .
properties
InChI |
InChI=1S/C21H29N7O14P2.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPXXZAVUHFCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29KN7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585236 | |
Record name | PUBCHEM_16219751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt | |
CAS RN |
104809-32-7 | |
Record name | PUBCHEM_16219751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Nicotinamide adenine dinucleotide, reduced dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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